molecular formula C14H15N3O2 B14653918 Nicotinamidine, N-(2,5-dimethoxyphenyl)- CAS No. 40410-01-3

Nicotinamidine, N-(2,5-dimethoxyphenyl)-

Cat. No.: B14653918
CAS No.: 40410-01-3
M. Wt: 257.29 g/mol
InChI Key: LNYNJGJBBCRQEM-UHFFFAOYSA-N
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Description

Nicotinamidine, N-(2,5-dimethoxyphenyl)-, also known as N-(2,5-dimethoxyphenyl)nicotinamide, is a chemical compound with the molecular formula C14H14N2O3. It is a derivative of nicotinamide, which is a form of vitamin B3. This compound is characterized by the presence of a nicotinamide moiety attached to a 2,5-dimethoxyphenyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicotinamidine, N-(2,5-dimethoxyphenyl)- typically involves the reaction of 2,5-dimethoxyaniline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and automated systems could enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Nicotinamidine, N-(2,5-dimethoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Nicotinamidine, N-(2,5-dimethoxyphenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its role in enzyme inhibition and as a ligand for receptor studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to nicotinamide metabolism.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Nicotinamidine, N-(2,5-dimethoxyphenyl)- involves its interaction with various molecular targets. It is known to influence the activity of enzymes involved in nicotinamide metabolism, such as nicotinamide adenine dinucleotide (NAD+) dependent enzymes. This compound can modulate redox reactions, DNA repair, and cellular stress responses .

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A form of vitamin B3, essential for NAD+ synthesis.

    Nicotinamide mononucleotide (NMN): A precursor to NAD+, involved in energy metabolism.

    Nicotinamide riboside (NR): Another NAD+ precursor with similar functions.

Uniqueness

Nicotinamidine, N-(2,5-dimethoxyphenyl)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike its analogs, it has enhanced stability and specific reactivity patterns that make it valuable in synthetic and medicinal chemistry .

Properties

CAS No.

40410-01-3

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

N'-(2,5-dimethoxyphenyl)pyridine-3-carboximidamide

InChI

InChI=1S/C14H15N3O2/c1-18-11-5-6-13(19-2)12(8-11)17-14(15)10-4-3-7-16-9-10/h3-9H,1-2H3,(H2,15,17)

InChI Key

LNYNJGJBBCRQEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N=C(C2=CN=CC=C2)N

Origin of Product

United States

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